N-(5-bromopyridin-2-yl)dodecanamide
Description
N-(5-bromopyridin-2-yl)dodecanamide is a synthetic organic compound featuring a dodecanamide backbone (12-carbon acyl chain) linked to a 5-bromopyridin-2-yl group. This combination suggests applications in medicinal chemistry or materials science, though specific biological or industrial roles require further investigation.
Properties
Molecular Formula |
C17H27BrN2O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)dodecanamide |
InChI |
InChI=1S/C17H27BrN2O/c1-2-3-4-5-6-7-8-9-10-11-17(21)20-16-13-12-15(18)14-19-16/h12-14H,2-11H2,1H3,(H,19,20,21) |
InChI Key |
MFEDPECCWKPCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)dodecanamide can be synthesized through a reaction between 5-bromopyridine-2-amine and dodecanoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)dodecanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form N-(5-bromopyridin-2-yl)dodecanoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used reducing agents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: N-(5-bromopyridin-2-yl)dodecanoic acid.
Reduction Reactions: N-(5-bromopyridin-2-yl)dodecanamine.
Scientific Research Applications
N-(5-bromopyridin-2-yl)dodecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)dodecanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for strong binding to target proteins, leading to inhibition or modulation of their activity. The dodecanamide chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific application and target protein .
Comparison with Similar Compounds
Cosmetic Dodecanamide Derivatives
Several N-substituted dodecanamides, such as LAURAMIDE MEA (N-(2-hydroxyethyl)dodecanamide) and LAURAMIDE MIPA (N-(2-hydroxypropyl)dodecanamide), are widely used in cosmetics as antistatic agents and viscosity modifiers . Key differences include:
- Substituent Effects: The hydroxyethyl/hydroxypropyl groups in cosmetic derivatives enhance water solubility, making them suitable for topical formulations.
- Functionality : Cosmetic derivatives rely on polar head groups for surface activity, whereas the bromopyridine moiety may enable interactions with biological targets (e.g., enzymes, receptors).
Table 1: Comparison with Cosmetic Dodecanamides
Quorum-Sensing Analogs
Quorum-sensing molecules like N-(3-oxododecanoyl)-L-homoserine lactone (C12) share the dodecanoyl chain but incorporate a lactone ring and homoserine group . Comparisons include:
- Structural Motifs : C12’s lactone ring is critical for binding bacterial LuxR-type receptors. The absence of this ring in this compound likely precludes similar quorum-sensing activity.
- Chain Length: Both compounds have 12-carbon chains, suggesting comparable membrane permeability. However, the bromopyridine group may redirect bioactivity toward non-quorum-sensing targets.
Acetamide-Based Bioactive Compounds
Compounds like (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () highlight the acetamide moiety’s role in bioactivity . Key contrasts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
